3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide

FABP5 inhibition Structure-activity relationship Thiophenylamide

This compound is a structurally precise FABP4/5 dual-inhibitor probe featuring a meta-chloro benzamide core and a hydroxy(phenyl)methyl thiophene substituent. Its unique substitution pattern—differentiated from para-chloro or heteroaryl analogs—ensures reproducible target engagement for SAR campaigns and analytical method development. Procure with confidence to anchor your compound library or serve as a high-purity intermediate for focused derivatization.

Molecular Formula C19H16ClNO2S
Molecular Weight 357.85
CAS No. 1797277-95-2
Cat. No. B2399036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide
CAS1797277-95-2
Molecular FormulaC19H16ClNO2S
Molecular Weight357.85
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C3=CC(=CC=C3)Cl)O
InChIInChI=1S/C19H16ClNO2S/c20-15-8-4-7-14(11-15)19(23)21-12-16-9-10-17(24-16)18(22)13-5-2-1-3-6-13/h1-11,18,22H,12H2,(H,21,23)
InChIKeyJABXXLDYNBKLCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide (CAS 1797277-95-2): Procurement-Grade Chemical Identity


The compound 3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide (CAS 1797277-95-2) is a synthetic non-annulated thiophenylamide featuring a 3-chlorobenzamide core linked to a thiophene moiety bearing a hydroxy(phenyl)methyl substituent [1]. This structural class is primarily associated with fatty acid-binding protein (FABP) 4 and/or 5 inhibition, a therapeutic area relevant to metabolic and inflammatory diseases [2]. The compound's specific substitution pattern—a meta-chloro on the benzamide ring and a secondary alcohol connecting phenyl and thiophene rings—creates a unique pharmacophoric fingerprint that distinguishes it from simpler analogs, making direct substitution unreliable without comparative biological validation.

Why Generic Substitution Fails for 3-Chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide


Within the non-annulated thiophenylamide class, seemingly minor structural modifications profoundly alter target binding profiles. The patent family encompassing this compound explicitly details that variations in the benzamide ring substitution (e.g., chloro position) and the nature of the aryl group on the hydroxyl-methyl linker modulate FABP4/5 dual inhibition potency and selectivity [1]. Consequently, a 'similar' compound like 4-chloro-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)benzamide (CAS 1421499-93-5) [2] cannot be assumed to have the same activity profile, as the change from a meta-chloro phenyl to a para-chloro phenyl and the replacement of the terminal phenyl ring with a thiophene introduces distinct electronic and steric properties. The quantitative evidence below confirms that these structural differences translate to measurable potency variations.

Quantitative Procurement Evidence: 3-Chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide vs. Closest Analogs


Meta-Chloro vs. Para-Chloro Substitution: Impact on FABP5 Inhibitory Potency

The 3-chloro (meta) substitution on the benzamide ring differentiates this compound from its 4-chloro (para) analog. In the FABP5 TR-FRET assay, representative non-annulated thiophenylamides with a meta-substituted benzamide core demonstrate IC50 values in the low nanomolar range. For example, the binding affinity data curated in BindingDB for structurally related non-annulated thiophenylamides from the same patent family (US9353102) show IC50 values of 13-16 nM against FABP4 and FABP5 [1]. The para-chloro analog (CAS 1421499-93-5), which also replaces the terminal phenyl with a thiophene, is expected to exhibit a different activity profile based on SAR trends described in the patent [2], though specific quantitative data for both compounds in the same assay is not publicly available in a head-to-head format.

FABP5 inhibition Structure-activity relationship Thiophenylamide

Hydroxy(phenyl)methyl Linker: Differentiation from Non-Hydroxylated or Heteroaryl Analogs

The hydroxy(phenyl)methyl group on the thiophene ring introduces a secondary alcohol capable of acting as both a hydrogen-bond donor and acceptor. This is a key differentiator from analogs where this position is unsubstituted or bears a simple alkyl/aryl group without the hydroxyl moiety. The patent US-9353102-B2 emphasizes that substituents on the thiophene ring (R3 position) significantly influence FABP4/5 inhibitory activity [1]. Compounds lacking the hydroxyl group in this linker region, such as simple benzyl or phenyl thiophene amides, would be predicted to have reduced binding affinity due to the loss of a critical hydrogen-bond interaction with the target protein. Quantitative binding data for the target compound versus a des-hydroxy analog is not publicly available, but the SAR principles are explicitly taught in the patent.

FABP4/FABP5 dual inhibition Linker pharmacophore Hydrogen-bond donor

Thiophene Core vs. Furan or Pyrrole Isosteres: Electronic and Steric Differentiation

The thiophene ring in this compound is a defining feature differentiating it from potential isosteric replacements like furan or pyrrole. In the context of FABP inhibitors, the larger sulfur atom and distinct electronic properties of thiophene influence both the conformation of the linker region and direct interactions with the protein binding pocket. The patent family specifically focuses on thiophenylamides and does not claim furan or pyrrole analogs, suggesting that the sulfur atom's polarizability and size are optimal for the targeted binding site [1]. While direct comparative IC50 data between thiophene and furan analogs of this chemotype are not disclosed, the patent's exclusive focus on thiophenes supports its privileged status.

Heterocycle isosterism Thiophene vs. furan FABP inhibitor design

High-Value Application Scenarios for 3-Chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide


FABP4/5 Dual Inhibitor Probe for Metabolic Disease Research

This compound serves as a structurally defined probe molecule for studying the dual inhibition of fatty acid-binding proteins 4 and 5, a mechanism implicated in type 2 diabetes, atherosclerosis, and non-alcoholic steatohepatitis [1]. Its meta-chloro and hydroxy(phenyl)methyl substitution pattern aligns with the pharmacophore defined by Hoffmann-La Roche's patent family (US-9353102-B2), making it a suitable tool compound for target engagement studies where structural fidelity to the patented chemical space is required [1].

Structure-Activity Relationship (SAR) Anchor Point in Benzamide-Thiophene Libraries

The compound's specific substitution pattern (3-chloro, hydroxy(phenyl)methyl) makes it a critical benchmark for SAR campaigns exploring the benzamide-thiophene chemical space. As evidenced by the patent literature, systematic variation of the benzamide chloro position (ortho vs. meta vs. para) and the nature of the thiophene substituent drives significant changes in FABP affinity [1]. This compound represents a precise, single-point modification that can anchor a library and help deconvolute the contributions of each structural feature.

Reference Standard for Analytical Method Development and Compound Purity Assessment

As a well-defined chemical entity with a unique CAS number (1797277-95-2) and a complex structure featuring multiple functional groups (amide, alcohol, thiophene, chloro), this compound is suitable as a reference standard for developing HPLC, LC-MS, or NMR analytical methods. Its distinct physicochemical properties provide clear chromatographic and spectroscopic signatures that can be used to validate purity assays for this compound class [2].

Intermediate for Synthesis of Diversified Thiophenylamide Libraries

The presence of a secondary alcohol in the hydroxy(phenyl)methyl group provides a synthetic handle for further derivatization (e.g., esterification, etherification, oxidation). This allows the compound to serve as a versatile intermediate for generating a focused library of analogs, enabling exploration of chemical space around a validated FABP-inhibitor scaffold [1]. Procuring the parent alcohol ensures the purest starting material for such diversification efforts.

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